molecular formula C12H13N3O2 B13327778 Methyl (S)-2-amino-3-(quinoxalin-2-yl)propanoate

Methyl (S)-2-amino-3-(quinoxalin-2-yl)propanoate

Cat. No.: B13327778
M. Wt: 231.25 g/mol
InChI Key: JMRRHTYCYXYTHF-VIFPVBQESA-N
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Description

Methyl (S)-2-amino-3-(quinoxalin-2-yl)propanoate is a compound that belongs to the class of quinoxaline derivatives Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-2-amino-3-(quinoxalin-2-yl)propanoate typically involves the reaction of quinoxaline derivatives with amino acids or their esters. One common method involves the chemoselective Michael reaction of acrylic acid with the parent substrate quinoxaline-2(1H)-thione . The reaction conditions often include the use of solvents like acetonitrile and catalysts such as di-tert-butyl peroxide (DTBP) for hydrogen atom transfer (HAT) reactions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and cost-effective methods are often employed to scale up the synthesis. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly explored to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-amino-3-(quinoxalin-2-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert quinoxaline derivatives to their corresponding dihydroquinoxalines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoxalines, dihydroquinoxalines, and quinoxaline N-oxides. These products are often explored for their potential biological activities and applications in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (S)-2-amino-3-(quinoxalin-2-yl)propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to serve as a versatile building block for the synthesis of various bioactive molecules sets it apart from other quinoxaline derivatives .

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

methyl (2S)-2-amino-3-quinoxalin-2-ylpropanoate

InChI

InChI=1S/C12H13N3O2/c1-17-12(16)9(13)6-8-7-14-10-4-2-3-5-11(10)15-8/h2-5,7,9H,6,13H2,1H3/t9-/m0/s1

InChI Key

JMRRHTYCYXYTHF-VIFPVBQESA-N

Isomeric SMILES

COC(=O)[C@H](CC1=NC2=CC=CC=C2N=C1)N

Canonical SMILES

COC(=O)C(CC1=NC2=CC=CC=C2N=C1)N

Origin of Product

United States

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